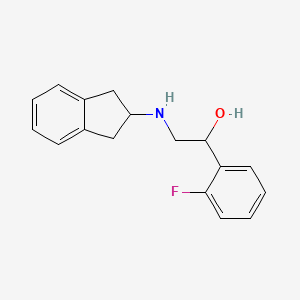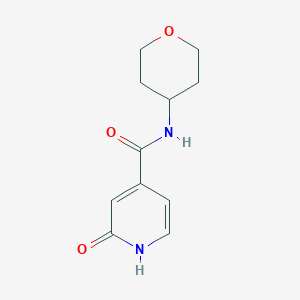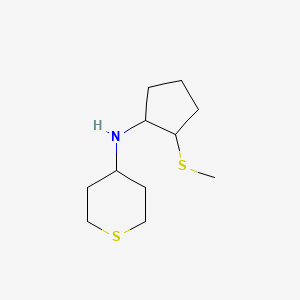
2-(2,3-dihydro-1H-inden-2-ylamino)-1-(2-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-inden-2-ylamino)-1-(2-fluorophenyl)ethanol is a chemical compound that has become an important tool for scientific research in recent years. This compound is commonly known as "AR-A014418" and is a selective inhibitor of glycogen synthase kinase 3 beta (GSK3β).
Mechanism of Action
AR-A014418 inhibits GSK3β by binding to the ATP-binding site of the kinase. This prevents the phosphorylation of downstream targets of GSK3β, leading to a decrease in their activity. The inhibition of GSK3β by AR-A014418 has been shown to have a wide range of effects on cellular processes, including the regulation of gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
AR-A014418 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that AR-A014418 can induce cell cycle arrest and apoptosis in a variety of cancer cell lines. AR-A014418 has also been shown to inhibit the growth of cancer cells in vivo in animal models. In addition, AR-A014418 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
AR-A014418 has several advantages as a tool for scientific research. It is highly selective for GSK3β, which allows researchers to study the specific role of this kinase in various biological processes. AR-A014418 is also relatively easy to synthesize and purify, which makes it readily available for use in laboratory experiments. However, there are some limitations to the use of AR-A014418. It has a relatively short half-life in vivo, which limits its use in animal studies. In addition, the inhibition of GSK3β by AR-A014418 may have off-target effects on other signaling pathways, which can complicate data interpretation.
Future Directions
There are several future directions for the use of AR-A014418 in scientific research. One area of interest is the role of GSK3β in the regulation of metabolism and insulin signaling. AR-A014418 has been shown to improve glucose tolerance in animal models of diabetes, suggesting that GSK3β may be a potential target for the treatment of metabolic disorders. Another area of interest is the use of AR-A014418 in the treatment of neurodegenerative diseases. AR-A014418 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and further studies are needed to explore its potential as a therapeutic agent.
Synthesis Methods
AR-A014418 is synthesized by the reaction of 2-(2,3-dihydro-1H-inden-2-ylamino)-1-(2-fluorophenyl)ethanone with sodium borohydride in methanol. The resulting product is then purified by column chromatography. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
AR-A014418 has been extensively used as a tool in scientific research to study the role of GSK3β in various biological processes. GSK3β is a serine/threonine kinase that is involved in a wide range of cellular processes, including glycogen metabolism, cell cycle regulation, and neuronal development. AR-A014418 has been shown to be a highly selective inhibitor of GSK3β, with little or no effect on other kinases.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-ylamino)-1-(2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c18-16-8-4-3-7-15(16)17(20)11-19-14-9-12-5-1-2-6-13(12)10-14/h1-8,14,17,19-20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHLRYZEGPNEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC(C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6629311.png)
![2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629315.png)
![5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6629316.png)


![N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6629343.png)
![2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6629351.png)
![3-chloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629359.png)

![N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine](/img/structure/B6629371.png)
![N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine](/img/structure/B6629390.png)
![[2-(Thiolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6629393.png)
![[2-[[(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino]cyclopentyl]methanol](/img/structure/B6629401.png)

